N-phenyl-2,3-dihydro-1H-indene-5-carboxamide
Description
N-Phenyl-2,3-dihydro-1H-indene-5-carboxamide is a synthetic organic compound featuring a dihydroindene core substituted with a phenyl group at the amide nitrogen and a carboxamide moiety at the 5-position.
Properties
CAS No. |
51932-71-9 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-phenyl-2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C16H15NO/c18-16(17-15-7-2-1-3-8-15)14-10-9-12-5-4-6-13(12)11-14/h1-3,7-11H,4-6H2,(H,17,18) |
InChI Key |
GZDVREIRCBVXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-phenyl-2,3-dihydro-1H-indene-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure, which combines an indene core with a carboxamide functional group. This structure not only contributes to its aromatic properties but also enhances its potential for various biological activities. Recent studies have highlighted its interactions with specific molecular targets, particularly in the context of cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is CHN O. The compound features:
- Indene Core : Provides aromatic character.
- Carboxamide Group : Enhances biological activity and chemical reactivity.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3-Dihydro-1H-indene-5-carboxylic acid | Similar indene core but contains a carboxylic acid | Lacks amide functionality |
| N-methyl-2,3-dihydro-1H-indene-5-carboxamide | Contains N-methyl substitution | Alters electronic properties compared to phenyl group |
| N-benzyl-N-(2-hydroxyethyl)-2,3-dihydroindene | Hydroxyethyl group instead of carboxamide | Potentially different solubility and reactivity |
This compound interacts with various biological targets, particularly enzymes and receptors involved in cancer progression. Its mechanism often involves modulation of signaling pathways that lead to altered cellular responses, such as apoptosis or cell proliferation inhibition.
Anticancer Properties
Recent research has focused on the compound's potential as a selective inhibitor of discoidin domain receptor 1 (DDR1), which plays a crucial role in tumor progression and metastasis.
Case Study: DDR1 Inhibition
A series of derivatives based on 2-amino-2,3-dihydro-1H-indene-5-carboxamide were synthesized and tested for their inhibitory effects on DDR1. One notable compound exhibited:
- Binding Affinity :
- Inhibitory Concentration (IC) :
- Effects : Suppressed collagen-induced DDR1 signaling and epithelial-mesenchymal transition (EMT), demonstrating potential in reducing pancreatic cancer cell growth both in vitro and in vivo .
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For example:
- A549 Human Lung Adenocarcinoma Cells : The compound showed promising cytotoxicity with an IC value significantly lower than traditional chemotherapeutics like erlotinib .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells effectively. Studies indicate that it can trigger apoptotic pathways more efficiently than some existing treatments, suggesting a dual mechanism of action—both inhibiting tumor growth and promoting cell death .
Comparison with Similar Compounds
Research Implications and Gaps
- Selectivity: The absence of the 2-amino group in this compound may render it inactive against DDR1 but could open avenues for targeting other kinases or receptors.
- Toxicity : Lessons from LY186641 suggest carboxamide derivatives may offer safer profiles than sulfonamides, warranting comparative toxicology studies.
- Synthetic Chemistry: Methods like LaCl3-nano-SiO2 catalysis (Scheme 42, ) could optimize yields for dihydroindene carboxamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
